molecular formula C13H12O5 B3006523 (7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid CAS No. 82412-17-7

(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid

Cat. No.: B3006523
CAS No.: 82412-17-7
M. Wt: 248.234
InChI Key: HJBKLHJMBSDFCB-UHFFFAOYSA-N
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Description

(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS 82412-17-7) is a high-purity coumarin derivative supplied for research purposes. This compound serves as a critical chemical intermediate in medicinal chemistry, particularly in the development of novel anti-breast cancer agents. Scientific studies have demonstrated that derivatives synthesized from this and related 7-methoxy coumarin acetic acid intermediates exhibit significant biological activity. Key research has shown that such compounds display potent in vitro cytotoxic effects against hormone-dependent breast adenocarcinoma cell lines . One derivative, 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one, was identified as a highly active antiestrogenic agent against MCF-7 cells, with an IC₅₀ value of 0.32 μM, and also demonstrated selective antiestrogenic activity, making it a promising candidate for the development of nonsteroidal antiestrogens and Selective Estrogen Receptor Modulators . The presence of the methoxy and acetic acid functional groups on the coumarin core allows for further chemical modifications, facilitating structure-activity relationship studies. This product is intended for research applications only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-9-4-3-8(17-2)5-11(9)18-13(16)10(7)6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBKLHJMBSDFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with methoxyacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction mixture is then heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of coumarins exhibit significant antimicrobial properties. (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has been studied for its efficacy against various bacterial strains. For instance, studies have demonstrated that coumarin derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound has shown promise in cancer research. Its derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Mechanistic studies suggest that these compounds may interfere with cellular signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects
There is evidence suggesting that this compound possesses anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation. This includes conditions such as arthritis and other inflammatory disorders .

Agricultural Applications

Plant Growth Regulators
The compound has been explored as a plant growth regulator due to its structural similarity to natural auxins. It has been shown to affect plant growth and development by modulating auxin signaling pathways, which are crucial for processes such as root formation and fruit development .

Pesticidal Activity
Research has indicated that certain coumarin derivatives can exhibit insecticidal properties. This opens avenues for using this compound in developing eco-friendly pesticides that target specific pests without harming beneficial insects .

Biochemical Research

Enzyme Inhibition Studies
this compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways. For example, it may inhibit enzymes involved in the biosynthesis of important biomolecules, thereby providing insights into metabolic regulation .

Role in Signal Transduction
The compound's interactions with various cellular receptors suggest its role in signal transduction pathways. This can be pivotal in understanding how certain cellular processes are regulated and may lead to the discovery of new therapeutic targets .

Mechanism of Action

The mechanism of action of (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Methoxy group (7-position) : Enhances lipophilicity and stability compared to hydroxylated analogs .
  • Methyl group (4-position) : Contributes to steric effects and modulates electronic properties.
  • Acetic acid group (3-position) : Provides a carboxylate functionality for metal coordination or chemical derivatization .

Structural Analogues and Substituent Effects

The compound’s properties and applications are influenced by substituent variations. Key comparisons include:

Table 1: Structural Comparison of Selected Coumarin Derivatives
Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference
(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid 7-OCH₃, 4-CH₃, 3-CH₂COOH Carboxylate, methoxy Potential metal adsorption, moderate lipophilicity
7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid 7-OH, 4-CH₃, 3-CH₂COOH Carboxylate, hydroxyl Enhanced antioxidant activity
6-Chloro-7-allyloxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid 6-Cl, 7-OCH₂CH₂CH₂, 4-CH₃, 3-CH₂COOH Carboxylate, chloro, allyloxy Increased acidity, steric hindrance
7-Ethylamino-6-methyl-2-oxo-2H-chromene-3-carboxylic acid 7-NHCH₂CH₃, 6-CH₃, 3-COOH Carboxylic acid, ethylamino Improved solubility, bioactivity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase acidity of the carboxyl group, enhancing metal-binding capacity .
  • Hydroxyl vs. Methoxy : Hydroxyl groups improve antioxidant activity but reduce stability; methoxy groups enhance lipophilicity .
  • Position of Acetic Acid : Derivatives with the carboxyl group at position 3 (vs. 4) exhibit distinct steric and electronic profiles, affecting reactivity .
A. Metal Adsorption

The acetic acid group enables coordination with metal ions (e.g., U(VI)) via carboxylate binding. However, performance depends on:

  • Porosity and Surface Area : ASBB (acetic acid-modified biochar) achieves 97.8% U(VI) removal due to high surface area (BET: 215 m²/g) and multiple carboxyl groups . In contrast, standalone coumarin-acetic acid derivatives lack porous structures, limiting adsorption capacity unless functionalized onto supports.
  • Competing Functional Groups : Compounds with additional acidic groups (e.g., -OH, -COO⁻) outperform those with single carboxylates in adsorption efficiency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 7-Hydroxy Analog 6-Chloro-7-allyloxy Analog
Molecular Weight (g/mol) 234.20 220.18 323.74
Solubility Moderate in polar solvents High in polar solvents Low (lipophilic substituents)
Melting Point Not reported ~220–225°C (decomposes) Not reported
pKa (Carboxyl group) ~4.5–5.0 ~3.8–4.2 ~3.5–4.0 (Cl enhances acidity)

Biological Activity

(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, also known by its CAS number 82412-17-7, is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₂O₅
  • Molecular Weight : 234.20 g/mol
  • IUPAC Name : 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
  • CAS Number : 82412-17-7

Anticancer Activity

Research has shown that coumarin derivatives exhibit significant anticancer properties. In a study evaluating various coumarin compounds, this compound demonstrated notable cytotoxic effects against several cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which were assessed using MTT assays and flow cytometry techniques .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)25Induction of apoptosis
MCF7 (Breast)30Cell cycle arrest
HeLa (Cervical)28Apoptosis via caspase activation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising results .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus16Moderate
Escherichia coli>64No activity
Bacillus subtilis32Moderate

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Modulation : It affects cell cycle progression, particularly in cancer cells, leading to G1 phase arrest.
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable case study involved the use of this compound in combination with conventional chemotherapeutics. In vitro studies indicated that co-treatment with cisplatin enhanced the cytotoxic effects on A549 cells compared to treatment with either agent alone. This suggests a potential for synergistic effects that could improve therapeutic outcomes in lung cancer treatment .

Q & A

Q. What steps ensure reproducibility in synthetic yields across labs?

  • Document reaction parameters rigorously: catalyst loading (mol%), temperature (±1°C), and stirring speed. Use commercially validated intermediates (e.g., >97% purity from Kanto Reagents) to minimize batch variability. Share NMR raw data (FID files) for independent verification .

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